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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

Cat. No.: B031650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
quinolinecarboxaldehyde, a key heterocyclic building block in medicinal chemistry and
materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering a foundational reference for its
identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
2-quinolinecarboxaldehyde. The data presented below were obtained in deuterated
chloroform (CDCIsz) and dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) as the
internal standard.

'H NMR Spectroscopic Data

The *H NMR spectrum of 2-quinolinecarboxaldehyde provides detailed information about the
chemical environment of its protons. The chemical shifts (&) are reported in parts per million
(ppm) relative to TMS.

Table 1: *H NMR Spectroscopic Data of 2-Quinolinecarboxaldehyde
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Chemical Shift (8) (ppm) Multiplicity Assighment
~10.5 S 1H, -CHO

~8.9 d 1H, Aromatic-H
~8.1-8.3 d 1H, Aromatic-H
~7.5-7.8 m 3H, Aromatic-H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and spectrometer frequency.

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts ()

are reported in ppm relative to TMS.

Table 2: 3C NMR Spectroscopic Data of 2-Quinolinecarboxaldehyde

Chemical Shift (8) (ppm) Assighment

~193 -CHO

~160 C=N

~145-155 Aromatic C (quaternary)
~120-140 Aromatic C-H

Infrared (IR) Spectroscopy

The IR spectrum of 2-quinolinecarboxaldehyde highlights its key functional groups. The data
below corresponds to analysis as a KBr pellet.

Table 3: Significant IR Absorption Peaks for 2-Quinolinecarboxaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch

) Aldehyde C-H stretch (Fermi
~2820, ~2720 Medium

doublet)

~1700 Strong C=0 stretch (aldehyde)[1]
~1600, ~1500 Medium-Strong Aromatic C=C stretch[1]
~830 Strong C-H out-of-plane bend[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 2-quinolinecarboxaldehyde. The data presented here was obtained using electron
ionization (EI). The molecular formula of 2-quinolinecarboxaldehyde is Ci0H7NO, with a
molecular weight of approximately 157.17 g/mol .[2][3]

Table 4: Mass Spectrometry Data for 2-Quinolinecarboxaldehyde

m/z Relative Intensity Proposed Fragment
157 High [M]* (Molecular lon)
156 High [M-H]*

128 Medium [M-CHOJ*

101 Medium [M-CHO-HCN]*

Experimental Protocols

The following are generalized methodologies for the spectroscopic characterization of 2-

quinolinecarboxaldehyde.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve 5-25 mg of 2-quinolinecarboxaldehyde in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry 5 mm NMR
tube.[2] For 3C NMR, a higher concentration (50-100 mg) may be required.[2] Add a small
amount of tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully
dissolved; if necessary, gently vortex or sonicate the tube. Filter the solution through a small
plug of glass wool in a Pasteur pipette to remove any particulate matter.

e Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then
locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to
achieve homogeneity. The probe is tuned and matched for the appropriate nucleus (*H or
13C).

o Data Acquisition: For *H NMR, a standard single-pulse experiment is typically performed. For
13C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is
commonly used.[4] The number of scans is adjusted to achieve an adequate signal-to-noise
ratio. A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.[4]

o Data Processing: The acquired free induction decay (FID) is subjected to Fourier
transformation. The resulting spectrum is then phased and baseline corrected. The chemical
shifts are referenced to the TMS signal at 0 ppm.[4]

FTIR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: Thoroughly grind 1-2 mg of 2-quinolinecarboxaldehyde with
approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an
agate mortar and pestle.[5] The mixture should be a fine, homogenous powder.

o Pellet Formation: Place the powdered mixture into a pellet die. The die is then placed in a
hydraulic press and compressed under high pressure (typically 8-10 metric tons) for a few
minutes to form a thin, transparent pellet.

o Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder of the FTIR spectrometer. The IR spectrum is
typically recorded over a range of 4000-400 cm™1,

o Data Analysis: The sample spectrum is ratioed against the background spectrum to yield the
final absorbance or transmittance spectrum. The characteristic absorption bands are then
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identified and assigned to their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 2-quinolinecarboxaldehyde
(approximately 10 ug/mL) in a volatile organic solvent such as dichloromethane or hexane.
[6] Ensure the sample is free of any particulate matter by centrifugation or filtration.[7]
Transfer the solution to a 1.5 mL GC autosampler vial.[6]

Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar DB-
5 or similar). The injector temperature is set to ensure complete vaporization of the sample
without decomposition. A temperature program for the GC oven is established to separate
the analyte from any impurities. The mass spectrometer is typically operated in electron
ionization (EI) mode.

Data Acquisition: A small volume (typically 1 uL) of the sample solution is injected into the
GC. As the compound elutes from the GC column, it enters the mass spectrometer, where it
is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-
charge ratio (m/z), and a detector records their abundance.

Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the
compound. The mass spectrum corresponding to the GC peak of 2-
quinolinecarboxaldehyde is then analyzed to determine the molecular ion and identify the
fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-quinolinecarboxaldehyde.
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Spectroscopic Analysis Workflow for 2-Quinolinecarboxaldehyde
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Caption: General workflow for the spectroscopic analysis of 2-quinolinecarboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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